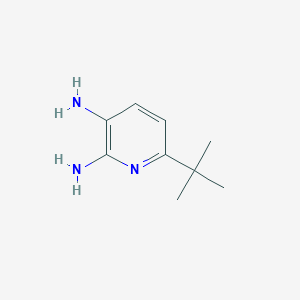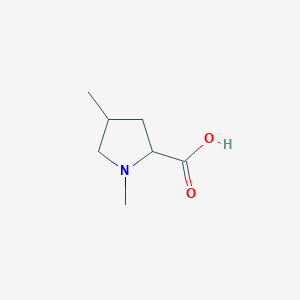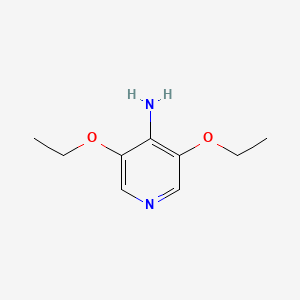
Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine
Descripción general
Descripción
Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is also known as 2-Methyl-4-(methylamino)tetrahydropyran and is a cyclic amine with a tetrahydropyran ring structure.
Mecanismo De Acción
The mechanism of action of Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are necessary for the replication of viruses, bacteria, and fungi. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the replication of a number of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. It has also been found to inhibit the growth of a number of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been found to have antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine in lab experiments is its broad-spectrum activity against viruses, bacteria, and fungi. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its use as a drug delivery agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the pharmaceutical industry. Its broad-spectrum activity against viruses, bacteria, and fungi make it an attractive candidate for further research. However, its mechanism of action is not fully understood, which presents a challenge for optimizing its use in lab experiments. Future research is needed to fully understand its potential applications and optimize its use.
Aplicaciones Científicas De Investigación
Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine has been found to have potential applications in the pharmaceutical industry. It has been studied for its antiviral, antibacterial, and antifungal properties. It has also been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N,2-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(8-2)3-4-9-6/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHEVIOUPMXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332429.png)
![N-[(2-chloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B3332438.png)
![N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea](/img/structure/B3332440.png)

![3-Oxo-16alpha-methyl-17-hydroxy-17beta-[2-(ethoxycarbonyloxy)acetyl]androsta-1,4,9(11)-triene](/img/structure/B3332456.png)

![(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B3332473.png)





